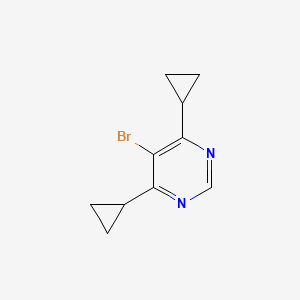![molecular formula C7H8BN3O2 B13971583 (2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)
(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid is a boronic acid derivative featuring a pyrazolo[3,4-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is performed in a one-pot sequence with intermediate compounds, followed by the removal of protecting groups using trifluoroacetic acid . Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst, which provides a straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling reactions with aryl boronic acids can yield various substituted pyrazolo[3,4-c]pyridine derivatives .
Scientific Research Applications
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can inhibit TRKs by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[4,3-c]pyridine: Another isomer with distinct reactivity and applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a different ring fusion pattern but similar uses in medicinal chemistry.
Uniqueness
This makes it a valuable intermediate in the synthesis of diverse bioactive molecules .
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-methylpyrazolo[3,4-c]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-5-2-7(8(12)13)9-3-6(5)10-11/h2-4,12-13H,1H3 |
InChI Key |
MITWSYOOXQPDGL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=N1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
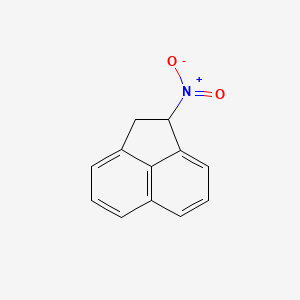
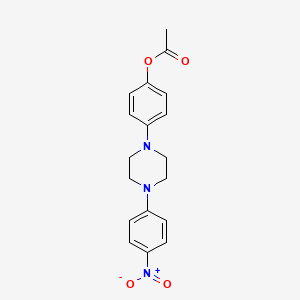
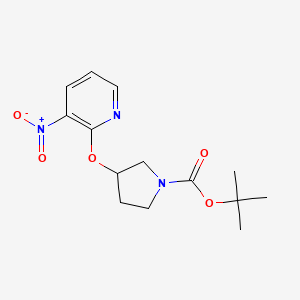

![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
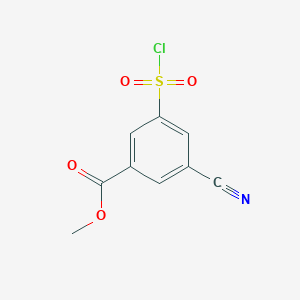
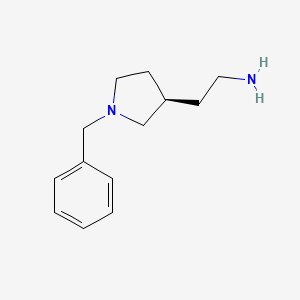
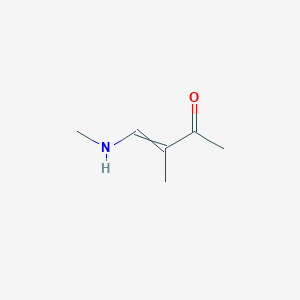
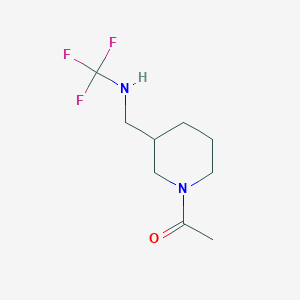
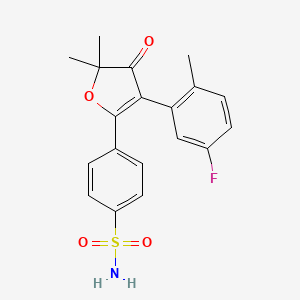

![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
